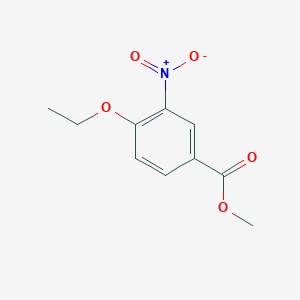

Methyl 4-ethoxy-3-nitrobenzoate

Description

Methyl 4-ethoxy-3-nitrobenzoate is a methyl ester derivative featuring an ethoxy (–OCH₂CH₃) group at the 4-position and a nitro (–NO₂) group at the 3-position of the benzene ring. The ethoxy and nitro substituents influence electronic and steric characteristics, impacting solubility, melting points, and synthetic pathways. This article compares this compound with similar esters, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Properties

IUPAC Name |

methyl 4-ethoxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-9-5-4-7(10(12)15-2)6-8(9)11(13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCUGYPKDRAMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655961 | |

| Record name | Methyl 4-ethoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021292-52-3 | |

| Record name | Methyl 4-ethoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethoxy-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 4-ethoxybenzoate. The nitration reaction typically involves the use of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactors with precise temperature control to ensure high yields and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products:

Reduction: Methyl 4-ethoxy-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-ethoxy-3-nitrobenzoate is utilized in several scientific research areas:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Drug Discovery: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Material Science: It is used in the preparation of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-ethoxy-3-nitrobenzoate largely depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, if used as a drug candidate, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Methyl 4-(3-Chloropropoxy)-3-Methoxy-2-Nitrobenzoate ()

- Substituents : 3-chloropropoxy (bulkier than ethoxy), methoxy (–OCH₃), and nitro groups.

- Physical Properties : Higher melting point (180–182°C) compared to ethyl ester analogs, likely due to increased molecular rigidity and halogen interactions.

- Synthesis : Uses 1-bromo-3-chloropropane and K₂CO₃ in DMF, yielding a product with TLC Rf = 0.43.

- Spectral Data : IR peaks at 1685 cm⁻¹ (ester C=O), 1550 cm⁻¹, and 1350 cm⁻¹ (N–O stretching) .

Ethyl 4-Ethoxy-3-Nitrobenzoate ()

- Substituents : Ethyl ester (–COOCH₂CH₃) instead of methyl.

- Structural Data: Molecular formula C₁₁H₁₃NO₅; SMILES and InChI keys provided. Collision cross-section (CCS) data predicts interactions in analytical techniques like ion mobility spectrometry .

Methyl 3-Isobutoxy-4-Nitrobenzoate ()

Ester Group Variations

Ethyl vs. Methyl Esters

Spectral and Chromatographic Data

| Compound | Key IR Peaks (cm⁻¹) | Rf (TLC) | Notable NMR Shifts (δ, ppm) |

|---|---|---|---|

| Methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate | 1685 (C=O), 1550, 1350 | 0.43 | – (Not provided) |

| Ethyl 4-ethoxy-3-nitrobenzoate | 1670 (amide C=O) | – | 8.05 (d, NH), 4.45 (d, –OCH₂–) |

| Methyl 3-isobutoxy-4-nitrobenzoate | 1685 (C=O), 1550, 1350 | – | 4.25 (m, –OCH₂–), 2.09 (t, –CH₃) |

Key Findings and Implications

Substituent Effects :

- Bulky groups (e.g., isobutoxy) increase steric hindrance, affecting reaction rates and crystal packing.

- Electron-withdrawing nitro groups enhance electrophilic substitution reactivity but reduce solubility in polar solvents.

Synthetic Strategies :

- Alkylation with bromoalkanes in polar aprotic solvents (DMF) is effective for introducing alkoxy groups.

- Mixed-acid nitration offers high yields for nitro-substituted aromatics .

Applications :

Biological Activity

Methyl 4-ethoxy-3-nitrobenzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound has a complex structure characterized by an ethoxy group and a nitro group attached to a benzoate core. This structural configuration is crucial for its biological activity, as the presence of these functional groups can influence the compound's reactivity and interaction with biological targets.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that derivatives of nitrobenzoates exhibit antimicrobial properties. The nitro group is known for its ability to interact with cellular components, potentially leading to cell death in bacteria and fungi.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, which is a common mechanism for many pharmaceutical agents. Specific studies indicate that this compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular homeostasis.

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones, suggesting potent antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria. -

Enzyme Inhibition :

In a separate study, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results indicated that this compound showed competitive inhibition with an IC50 value comparable to known AChE inhibitors. -

Cytotoxicity Assessment :

A cytotoxicity assay was conducted using human cancer cell lines, including breast and lung cancer cells. The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potential for further development as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress within cells.

- Cell Membrane Disruption : Interaction with lipid membranes may alter membrane integrity, contributing to cell death in microbial and cancer cells.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 µg/mL | Study A |

| Antimicrobial | S. aureus | 15 µg/mL | Study A |

| Enzyme Inhibition | AChE | 30 µM | Study B |

| Cytotoxicity | MCF-7 (breast cancer) | 20 µM | Study C |

| Cytotoxicity | A549 (lung cancer) | 18 µM | Study C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.